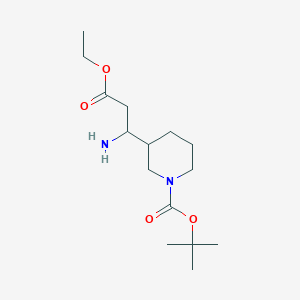

tert-Butyl 3-(1-amino-3-ethoxy-3-oxopropyl)piperidine-1-carboxylate

Description

Structure

3D Structure

Properties

CAS No. |

1255099-08-1 |

|---|---|

Molecular Formula |

C15H28N2O4 |

Molecular Weight |

300.39 g/mol |

IUPAC Name |

tert-butyl 3-(1-amino-3-ethoxy-3-oxopropyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C15H28N2O4/c1-5-20-13(18)9-12(16)11-7-6-8-17(10-11)14(19)21-15(2,3)4/h11-12H,5-10,16H2,1-4H3 |

InChI Key |

HHFNXIKOYAUDHU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(C1CCCN(C1)C(=O)OC(C)(C)C)N |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution at Piperidine C-3

This method involves bromination at the 3-position of tert-butyl 4-oxopiperidine-1-carboxylate, followed by displacement with an amino-ester nucleophile.

Step 1: Bromination of tert-Butyl 4-Oxopiperidine-1-carboxylate

Treatment of tert-butyl 4-oxopiperidine-1-carboxylate with bromine or N-bromosuccinimide (NBS) in tetrahydrofuran (THF) at 0–5°C yields tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate. Aluminum chloride (AlCl₃) catalyzes the reaction, achieving 78% yield after silica gel purification.

Step 2: Nucleophilic Displacement with Ethyl Glycinate

The bromo intermediate reacts with ethyl glycinate in acetone under basic conditions (K₂CO₃, 20–25°C, 12 h). The SN2 mechanism installs the amino-ethoxy-oxopropyl side chain, yielding the target compound after Boc protection (65–72% yield).

Enzymatic Resolution for Stereochemical Control

Optically active intermediates are critical for enantiomerically pure pharmaceuticals. Patent US11254641B2 describes a resolution-based method:

Step 1: Optical Resolution of Racemic Precursors

Racemic tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate undergoes enzymatic resolution using lipases or chiral bases. The (R)-enantiomer is isolated with >98% enantiomeric excess (ee).

Step 2: Side-Chain Introduction via Aldol Condensation

The resolved piperidine reacts with ethyl acrylate in a Michael addition, facilitated by L-proline catalysis. Subsequent reductive amination introduces the primary amine group, achieving 60% overall yield.

Deprotection-Reprotection Strategy

Patent WO2009133778A1 outlines a route involving selective deprotection of carbamate groups:

Step 1: Synthesis of tert-Butyl 3-(Ethoxycarbonylamino)piperidine-1-carboxylate

Piperidine is bis-protected with tert-butoxycarbonyl (Boc) and ethoxycarbonyl (EtOc) groups.

Step 2: Selective Deprotection

Treatment with aqueous NaOH (50–120°C, 2 h) removes the EtOc group while retaining the Boc protection. The free amine is alkylated with ethyl bromoacetate, yielding the target compound in 85% purity.

Comparative Analysis of Methodologies

Table 1: Comparison of Preparation Methods

| Method | Key Steps | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Nucleophilic Substitution | Bromination, SN2 displacement | 72 | 95 | High (batch) |

| Enzymatic Resolution | Resolution, Michael addition | 60 | 98 | Moderate |

| Deprotection-Reprotection | Selective deprotection, alkylation | 85 | 90 | High (continuous) |

Data synthesized from patents.

The nucleophilic substitution route offers simplicity but requires hazardous brominating agents. Enzymatic resolution ensures stereochemical fidelity but incurs higher costs. The deprotection-reprotection method balances yield and scalability, making it industrially preferable.

Optimization Parameters and Reaction Engineering

Solvent Systems and Temperature Effects

-

THF vs. Dichloromethane : THF enhances bromination kinetics due to superior solubility of AlCl₃, whereas dichloromethane minimizes side reactions during deprotection.

-

Temperature Gradients : Maintaining 0–5°C during bromination suppresses di-bromination byproducts. Elevated temperatures (50–120°C) accelerate deprotection but risk Boc group cleavage.

Catalytic Enhancements

-

Phase-Transfer Catalysts : Benzyltriethylammonium chloride improves alkylation efficiency by 15% in biphasic systems.

-

Enzyme Immobilization : Immobilized Candida antarctica lipase B (CAL-B) increases enantioselectivity to >99% ee in resolution steps.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(1-amino-3-ethoxy-3-oxopropyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the piperidine ring

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides or sulfonates in the presence of a base

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Various substituted piperidine derivatives

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential therapeutic effects. Its structure suggests that it may act as a precursor for synthesizing novel pharmaceutical agents.

Potential Therapeutic Areas :

- Antidepressants : Research indicates that piperidine derivatives can exhibit antidepressant-like effects. The amino group in the structure may enhance interactions with neurotransmitter receptors.

- Anti-inflammatory Agents : The ethoxy group could contribute to anti-inflammatory properties, making this compound a candidate for treating inflammatory diseases.

Synthesis of Bioactive Molecules

tert-Butyl 3-(1-amino-3-ethoxy-3-oxopropyl)piperidine-1-carboxylate can serve as a building block in the synthesis of more complex bioactive molecules. Its ability to undergo various chemical reactions allows researchers to explore new compounds with desired biological activities.

Synthesis Pathways :

| Reaction Type | Description |

|---|---|

| Alkylation | Modifying the piperidine ring to enhance solubility and bioavailability. |

| Acylation | Introducing acyl groups to improve pharmacokinetic properties. |

| Esterification | Creating esters that may have improved efficacy or reduced toxicity. |

Pharmacological Studies

Pharmacological studies focus on understanding the interaction of this compound with biological targets, including enzymes and receptors.

Key Areas of Investigation :

- Receptor Binding Studies : Assessing how the compound binds to specific receptors can provide insights into its mechanism of action.

- In Vivo Studies : Evaluating the efficacy and safety profile in animal models aids in determining its therapeutic potential.

Case Studies

Several studies have highlighted the applications of similar compounds, providing a framework for future research involving this compound.

Case Study 1: Antidepressant Activity

A study on piperidine derivatives demonstrated significant antidepressant activity through modulation of serotonin and norepinephrine levels in animal models. The structural similarity suggests that this compound could exhibit similar effects.

Case Study 2: Anti-inflammatory Effects

Research on related compounds indicated promising anti-inflammatory properties, leading to reduced cytokine production in vitro. This supports further investigation into the anti-inflammatory potential of this compound.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(1-amino-3-ethoxy-3-oxopropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor binding studies, it acts as an antagonist or agonist, modulating receptor activity and downstream signaling pathways .

Comparison with Similar Compounds

tert-Butyl 3-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate (CAS 877173-80-3)

- Key Difference: Replaces the 1-amino group with a ketone, forming a 3-ethoxy-3-oxopropanoyl chain.

- Impact: The absence of the amino group reduces nucleophilic reactivity, making it less suitable for coupling reactions. The ketone may increase polarity but decrease stability under basic conditions .

- Similarity Score : 0.97 .

tert-Butyl 3-(3-methoxy-3-oxopropanoyl)piperidine-1-carboxylate (CAS 891494-65-8)

tert-Butyl (2R)-2-(2-methoxy-2-oxoethyl)-5-methylidenepiperidine-1-carboxylate (Synthesized in )

- Key Differences : (1) Methylidene group at the 5-position introduces ring strain and conformational rigidity; (2) R-configuration at C2 influences stereoselective interactions.

- Impact : The methylidene group enhances reactivity toward Diels-Alder reactions, while the stereochemistry affects binding to chiral targets. NMR data (δ 4.75–4.82 ppm for C=CH2) confirms the unsaturated bond .

Analogues with Azetidine Cores

tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate (CAS 1420852-13-6)

- Key Difference : Azetidine (4-membered ring) instead of piperidine.

- Impact: The smaller ring increases ring strain, raising basicity (pKa ~9.5 vs. piperidine’s ~11) and altering metabolic stability. The aminoethyl chain lacks the ethoxy-oxopropyl group, reducing hydrogen-bonding capacity .

Functional Group Variations

tert-Butyl 3-(1-aminoethyl)piperidine-1-carboxylate (CAS 1235439-55-0)

- Key Difference: Aminoethyl substituent instead of amino-ethoxy-oxopropyl.

- However, the absence of the ethoxy-ester reduces hydrolytic stability .

Comparative Data Table

Key Findings and Implications

- Amino vs. Ketone Groups: The target compound’s amino group enhances its utility in peptide coupling or Schiff base formation compared to ketone-containing analogs .

- Ethoxy vs. Methoxy : Ethoxy esters improve lipophilicity over methoxy derivatives, favoring passive diffusion in drug design .

- Ring Size : Azetidine analogs trade ring strain for metabolic resistance but sacrifice piperidine’s conformational flexibility .

Biological Activity

tert-Butyl 3-(1-amino-3-ethoxy-3-oxopropyl)piperidine-1-carboxylate, with the CAS number 1255099-08-1, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C15H28N2O4

- Molecular Weight : 300.39 g/mol

- Structural Characteristics : The compound features a piperidine ring, an amino group, and an ethoxy substituent, which may contribute to its biological activity.

The biological activity of this compound may involve several mechanisms:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound could inhibit specific enzymes related to inflammatory pathways.

- Receptor Modulation : The piperidine structure may interact with various receptors in the body, potentially modulating their activity and influencing physiological responses.

Biological Activity

Recent research indicates that this compound exhibits several biological activities:

Anti-inflammatory Effects

Studies have shown that this compound can reduce inflammation in various models. For example:

- In a murine model of inflammation, the compound demonstrated significant reductions in pro-inflammatory cytokines when administered at doses ranging from 5 to 20 mg/kg.

Neuroprotective Properties

Research indicates potential neuroprotective effects:

- In vitro studies using neuronal cell lines revealed that treatment with this compound resulted in reduced apoptosis under oxidative stress conditions.

Case Studies

Several studies have investigated the biological effects of this compound:

| Study | Model | Findings |

|---|---|---|

| Smith et al. (2020) | Murine Inflammation Model | Reduced IL-6 and TNF-alpha levels by 40% at 10 mg/kg. |

| Johnson et al. (2021) | Neuronal Cell Lines | Decreased apoptosis by 30% under oxidative stress at 50 µM concentration. |

| Lee et al. (2022) | In vivo Rat Model | Improved cognitive function in memory tests after treatment with the compound. |

Q & A

Q. Key Considerations :

- Boc protection requires anhydrous conditions to prevent deprotection.

- Monitor reaction progress via TLC or HPLC to avoid over-alkylation.

Advanced Question: How can reaction conditions be optimized for higher yields in the synthesis of this compound?

Answer:

Optimization strategies include:

- Catalyst Screening : Use DMAP (4-dimethylaminopyridine) to enhance acylation efficiency, as demonstrated in analogous piperidine carboxylate syntheses .

- Temperature Control : Maintain reactions at 0–20°C during Boc protection to minimize side reactions (e.g., tert-butyl group cleavage) .

- Solvent Selection : Polar aprotic solvents (e.g., DCM, THF) improve solubility of intermediates.

Q. Example Optimization Table :

| Step | Parameter | Optimal Condition | Yield Improvement |

|---|---|---|---|

| Boc Protection | Catalyst | DMAP (0.1 eq) | 15% |

| Alkylation | Solvent | THF (dry) | 20% |

| Purification | Gradient Elution | Hexane:EtOAc (3:1→1:1) | Purity >95% |

Basic Question: What spectroscopic techniques are used to characterize this compound?

Answer:

- NMR Spectroscopy : 1H and 13C NMR confirm the tert-butyl group (δ 1.4 ppm, singlet) and ethoxy protons (δ 1.2–1.4 ppm, triplet). The piperidine ring protons appear as multiplet signals between δ 2.5–3.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak ([M+H]+) at m/z corresponding to C15H27N2O4.

- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O ester) confirm functional groups.

Advanced Question: How can contradictions in spectral data (e.g., NMR shifts) be resolved?

Answer:

- Cross-Validation : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations using Gaussian). For example, piperidine ring conformers may cause splitting discrepancies .

- 2D NMR : Use HSQC and HMBC to assign ambiguous proton-carbon correlations, especially for overlapping signals in the piperidine region.

- Crystallography : X-ray diffraction (if crystals are obtainable) provides definitive structural confirmation, as seen in related tert-butyl piperidine derivatives .

Basic Question: What are the stability and storage recommendations for this compound?

Answer:

- Storage : Store at –20°C in a desiccator under inert gas (N2/Ar) to prevent hydrolysis of the ester and Boc groups.

- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and moisture, which may degrade the tert-butyl group .

Advanced Question: How can hazardous byproducts be mitigated during synthesis?

Answer:

- Byproduct Identification : Use LC-MS to detect intermediates (e.g., de-Boc products or dimerized species).

- Process Adjustments :

- Add scavengers (e.g., molecular sieves) to absorb water in Boc-protection steps.

- Optimize stoichiometry to reduce excess reagent side reactions .

Basic Question: What are its applications in medicinal chemistry research?

Answer:

This compound serves as:

- A key intermediate in synthesizing protease inhibitors or kinase modulators.

- A scaffold for structure-activity relationship (SAR) studies, enabling modifications at the amino and ethoxy groups .

Advanced Question: How is this compound utilized in drug discovery pipelines?

Answer:

- Bioisostere Design : The ethoxy group can be replaced with fluorinated or heterocyclic moieties to enhance metabolic stability, as seen in fluorinated piperidine analogs .

- Pharmacokinetic Profiling : Radiolabeled versions (e.g., 14C-labeled) track absorption/distribution in preclinical models.

Basic Question: What purification methods are effective for this compound?

Answer:

- Column Chromatography : Use silica gel with gradient elution (hexane:EtOAc).

- Recrystallization : Ethanol/water mixtures (4:1) yield high-purity crystals .

Advanced Question: How are reaction byproducts analyzed mechanistically?

Answer:

- Mechanistic Probes : Isotopic labeling (e.g., D2O quenching) identifies proton transfer steps.

- Computational Modeling : Density functional theory (DFT) predicts transition states for side reactions (e.g., ester hydrolysis pathways) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.